4-Methyl-1,3-diazinan-2-one

Description

Contextualization within the Landscape of Nitrogen Heterocycles and Cyclic Urea (B33335) Derivatives

Nitrogen heterocycles form the backbone of a vast array of natural products and synthetic compounds with profound biological activities. Within this extensive family, cyclic ureas, which feature a urea moiety incorporated into a ring system, represent a privileged structural motif. nih.gov The presence of the urea functionality allows for the formation of stable hydrogen bonds with biological targets such as proteins and enzymes, a critical factor in the design of therapeutic agents. nih.gov The cyclic nature of these compounds imparts a degree of conformational rigidity, which can lead to enhanced selectivity and improved pharmacokinetic properties, such as increased oral bioavailability. nih.gov

Research Rationale and Significance of the 1,3-Diazinan-2-one Scaffold

The 1,3-diazinan-2-one scaffold, the parent structure of 4-Methyl-1,3-diazinan-2-one, is a six-membered cyclic urea that has garnered considerable attention in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. The significance of this scaffold lies in its ability to serve as a versatile building block for the synthesis of more complex molecules. For instance, the related compound 1,3-dimethyl-1,3-diazinan-2-one, also known as N,N'-dimethylpropyleneurea (DMPU), is utilized as a polar, aprotic solvent in organic synthesis, often as a less carcinogenic substitute for hexamethylphosphoramide (B148902) (HMPA). nih.gov The introduction of a methyl group at the 4-position of the 1,3-diazinan-2-one ring, as in the titular compound, can influence its physicochemical properties and biological activity.

Historical Development and Emerging Trends in Diazinanone Chemistry

The synthesis of urea by Friedrich Wöhler in 1828 is widely considered the dawn of modern organic chemistry. nih.gov Since then, the chemistry of urea and its derivatives has expanded dramatically. The preparation of cyclic ureas, including 1,3-diazinan-2-ones, has traditionally been achieved through the reaction of diamines with phosgene (B1210022) or its equivalents, urea, or carbon dioxide. google.com Historically, these methods often faced challenges such as the formation of polymeric byproducts. google.com

Emerging trends in diazinanone chemistry are focused on the development of more efficient and environmentally benign synthetic methodologies. This includes the use of novel catalysts and greener reagents to avoid hazardous materials like phosgene. nih.gov Furthermore, there is a growing interest in the application of cyclic ureas in the development of novel pharmaceuticals. The urea moiety is a key component in several approved drugs, acting as a crucial pharmacophore in kinase inhibitors for cancer therapy and in antiviral agents. nih.govfrontiersin.org The exploration of substituted 1,3-diazinan-2-ones like this compound is part of a broader effort to expand the chemical space of bioactive molecules.

Synthetic Approaches

The synthesis of this compound, while not extensively detailed in readily available literature, can be inferred from established methods for the preparation of 1,3-diazinan-2-ones. The primary route involves the cyclization of a suitable 1,3-diamine precursor, in this case, 4-methyl-1,3-propanediamine.

A common and historically significant method for the synthesis of cyclic ureas is the reaction of a diamine with phosgene or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI). researchgate.net The reaction with phosgene, while effective, is often avoided due to the extreme toxicity of the reagent. CDI is a safer alternative that reacts with the diamine to form the cyclic urea under milder conditions.

Another widely used method is the reaction of the diamine with urea itself. google.com Heating a mixture of the diamine and urea can lead to the formation of the cyclic urea with the liberation of ammonia. google.com Careful control of the reaction temperature is often necessary to prevent the formation of linear polyureas. google.com

More contemporary and greener approaches might involve the use of dimethyl carbonate in the presence of a base or the catalytic oxidative carbonylation of the diamine.

Physicochemical Properties

Specific experimental data for the physicochemical properties of this compound are not widely published. However, predictions can be made based on the properties of the parent compound, 1,3-diazinan-2-one (also known as N,N'-trimethyleneurea), and related substituted analogs like 1-methyl-1,3-diazinan-2-one.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Description | Basis for Prediction |

| Molecular Formula | C₅H₁₀N₂O | --- |

| Molecular Weight | 114.15 g/mol | --- |

| Appearance | Likely a colorless to pale yellow solid or liquid at room temperature. | Based on analogs like 1-methyl-1,3-diazinan-2-one, which is a liquid that crystallizes upon standing. nih.gov |

| Melting Point | Expected to be higher than N,N'-dimethylpropyleneurea (-20 °C) and lower than the unsubstituted 1,3-diazinan-2-one. | The presence of an N-H bond allows for hydrogen bonding, which typically increases the melting point compared to the N,N'-dimethylated analog. nih.gov |

| Boiling Point | Expected to be higher than its molecular weight would suggest due to hydrogen bonding. | General principle for compounds with N-H bonds. |

| Solubility | Likely soluble in water and polar organic solvents. | The polar urea group and the ability to form hydrogen bonds suggest good solubility in polar media. |

Spectroscopic Characterization

Expected ¹H NMR Spectrum

The proton NMR spectrum of this compound would provide key information about the arrangement of hydrogen atoms in the molecule.

Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

| Protons | Predicted Chemical Shift (δ) | Multiplicity | Rationale |

| CH₃ | ~1.1-1.3 | Doublet | The methyl group at the 4-position is adjacent to a methine proton (CH). |

| CH₂ (C5) | ~1.6-1.9 | Multiplet | The methylene (B1212753) group at the 5-position is coupled to the protons at the 4 and 6 positions. |

| CH (C4) | ~3.0-3.4 | Multiplet | The methine proton at the 4-position is coupled to the methyl group and the methylene protons at the 5-position. |

| CH₂ (C6) | ~3.1-3.5 | Multiplet | The methylene group at the 6-position is coupled to the protons at the 5-position and the N-H proton. |

| N-H | Broad singlet | Broad signal | The chemical shift of the N-H protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole relaxation and exchange. |

Expected ¹³C NMR Spectrum

The carbon-13 NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in ppm)

Expected IR Spectrum

The infrared spectrum is particularly useful for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands (in cm⁻¹)

| Functional Group | Predicted Wavenumber (ν) | Intensity | Description |

| N-H Stretch | ~3300-3400 | Medium to Strong, Broad | Characteristic of the N-H bond in the urea moiety. Broadening is due to hydrogen bonding. |

| C-H Stretch | ~2850-3000 | Medium to Strong | Aliphatic C-H stretching vibrations of the methyl and methylene groups. |

| C=O Stretch | ~1640-1680 | Strong | The strong absorption of the carbonyl group is a hallmark of the urea functionality. |

| N-H Bend | ~1550-1650 | Medium | Bending vibration of the N-H bond. |

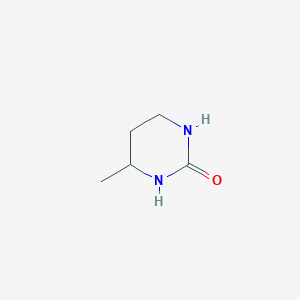

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4-2-3-6-5(8)7-4/h4H,2-3H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFSQILFNXDGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325985 | |

| Record name | 4-methyl-1,3-diazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2224-20-6 | |

| Record name | Tetrahydro-4-methyl-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 522489 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522489 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-1,3-diazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methyl 1,3 Diazinan 2 One and Its Structural Analogs

Regioselective and Stereoselective Synthesis Strategies

Achieving control over the arrangement of atoms in three-dimensional space is a cornerstone of modern organic synthesis. For 4-Methyl-1,3-diazinan-2-one, this involves methodologies that selectively produce specific isomers, particularly the individual enantiomers of this chiral molecule.

The presence of a stereocenter at the C4 position, bearing the methyl group, means that this compound exists as a pair of enantiomers, (R)- and (S)-4-Methyl-1,3-diazinan-2-one. The synthesis of enantiomerically pure forms is crucial as different enantiomers can exhibit distinct biological activities. Asymmetric synthesis aims to produce one enantiomer in excess over the other.

A primary strategy for the asymmetric synthesis of chiral cyclic ureas involves the use of chiral starting materials or catalysts. The synthesis of chiral 1,3-diamines is a key approach, as these are direct precursors to the target cyclic urea (B33335). osi.lvresearchgate.net Methodologies for preparing chiral 1,3-diamines include the diastereoselective reduction of enantiopure N-tert-butanesulfinylketimines, which can yield non-racemic 1,3-diamines with high diastereoselectivity. osi.lv

Another powerful technique is the asymmetric hydrogenation of corresponding pyrimidine (B1678525) precursors. For instance, palladium-catalyzed asymmetric hydrogenation of 4-substituted-2-hydroxypyrimidines has been shown to produce chiral cyclic ureas with excellent enantioselectivities (up to 99% ee). dicp.ac.cn This method proceeds through the hydrogenation of the C=N bond of the pyrimidin-2(1H)-one tautomer. While the exact substrate 4-methyl-2-hydroxypyrimidine was not detailed, the successful hydrogenation of other 4-alkyl-substituted pyrimidines suggests the viability of this approach for accessing enantiopure this compound. dicp.ac.cn

Organocatalysis also presents a metal-free alternative. A method using a C2-symmetric BisAmidine (BAM) catalyst has been developed for the enantioselective synthesis of 5- and 6-membered cyclic ureas from allylic amines and an isocyanate. nih.govacs.org This reaction proceeds via an enantioselective alkene iodoamination, where the catalyst controls the facial selectivity of the cyclization. nih.govacs.org

| Method | Precursor | Catalyst/Reagent | Key Feature | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | 4-Aryl-2-hydroxypyrimidines | Pd(OCOCF₃)₂ / Chiral Ligand | Hydrogenation of pyrimidine ring | Up to 96% |

| Organocatalytic Cyclization | Allylic amines | Chiral Bis(amidine) (BAM) | Enantioselective alkene iodoamination | Good to excellent |

| Diastereoselective Reduction | N-tert-Butanesulfinylketimines | Reducing agents (e.g., NaBH₄) | Reduction of chiral imine precursor | High diastereoselectivity |

Cyclization Reactions in Diazinanone Formation

The formation of the 1,3-diazinan-2-one ring is the key step in the synthesis of these compounds. This is typically achieved through a cyclization reaction involving a 1,3-diamine precursor and a carbonyl source. The traditional synthesis of chiral ureas often involves hazardous reagents like phosgene (B1210022) or isocyanates.

Modern cyclization strategies focus on safer and more efficient methods. One common approach involves the reaction of a 1,3-diamine, in this case, (racemic or chiral) butane-1,3-diamine, with a carbonylating agent. Examples of such agents include diethyl carbonate, carbonyldiimidazole (CDI), or carbon dioxide itself under catalytic conditions.

A notable method involves the palladium or rhodium-catalyzed intramolecular addition of tosylureas to allenes, which yields tetrahydropyrimidinones (cyclic ureas) in excellent yields. organic-chemistry.org This approach offers high diastereoselectivity for the formation of the cyclic urea ring. organic-chemistry.org The reaction of a 1,3-diamine with a suitable carbonyl source is a fundamental transformation in the synthesis of 1,3-diazinan-2-one derivatives.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of cyclic ureas.

The development of efficient catalytic systems is central to green synthesis. For the formation of cyclic ureas, heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused. Pure cerium oxide (CeO₂) has been demonstrated as an effective and reusable heterogeneous catalyst for the direct synthesis of cyclic ureas from carbon dioxide (CO₂) and various diamines. chemmethod.com This reaction proceeds efficiently even at low CO₂ pressures and provides high yields of both five- and six-membered cyclic ureas. chemmethod.com

Another approach utilizes oxovanadium(V) compounds as catalysts for the synthesis of ureas from disilylamines and CO₂ under ambient pressure, which can be applied to chiral substrates with retention of chirality. acs.org Optimization of reaction conditions, such as catalyst loading, temperature, solvent, and reaction time, is crucial for maximizing yield and efficiency while minimizing energy consumption and waste. chemmethod.com For example, in the CeO₂-catalyzed system, 2-propanol was identified as the optimal solvent for achieving high selectivity. chemmethod.com

| Catalyst System | Reactants | Key Advantages |

| Cerium Oxide (CeO₂) | Diamine + CO₂ | Heterogeneous, reusable, effective at low pressure |

| Oxovanadium(V) | Disilylamine + CO₂ | Additive-free, applicable to chiral substrates |

| Organocatalyst (e.g., DBU) | Diamine + Propylene (B89431) Carbonate | Metal-free, solvent-free potential, high selectivity |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. sci-hub.sebeilstein-journals.org

An organocatalyzed, solvent-free method for synthesizing cyclic ureas using microwave irradiation has been reported. researchgate.net This process uses a primary diamine and propylene carbonate as a green carbonylating agent, with a catalyst such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reactions are often complete within minutes with good to excellent yields and high selectivity. researchgate.net The use of microwaves can also be crucial for promoting difficult cyclization reactions, such as those forming seven-membered rings or previously inaccessible heterocyclic systems. beilstein-journals.org The application of microwave heating to the cyclization step of uracil (B121893) precursors to form purine (B94841) rings has also been shown to significantly improve reaction efficiency. beilstein-journals.org This technology could be readily applied to the cyclization of a suitable butane-1,3-diamine derivative to form this compound.

Post-Synthetic Functionalization of the this compound Core

Post-synthetic functionalization allows for the modification of a core molecular structure to generate a library of related compounds. For this compound, the two nitrogen atoms of the urea moiety, particularly the N-H groups, are primary sites for functionalization.

Reactions such as N-alkylation can be performed to introduce various substituents. mnstate.edu For example, the related compound 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) is used as a solvent in N-alkylation reactions, highlighting the reactivity of the nitrogen atoms in this ring system. lookchem.comcymitquimica.com The N-H bonds can be deprotonated with a suitable base, and the resulting anion can react with a variety of electrophiles, such as alkyl halides or acyl chlorides, to introduce new functional groups. mnstate.edu

In more complex systems, the 1,3-diazinan-2-one moiety has been formed in a post-modification step of larger supramolecular scaffolds, indicating the robustness of this functional group and the reactions used to form it. mdpi.com This involves an isocyanate-induced cyclization with an amine, demonstrating a method to incorporate the cyclic urea structure onto a pre-existing molecule. mdpi.com This type of reaction underscores the potential for attaching the this compound core to other molecules or modifying it after its initial synthesis.

Medicinal Chemistry and Biological Activity of 4 Methyl 1,3 Diazinan 2 One Derivatives

Exploration of Enzyme Inhibition and Modulatory Effects

Derivatives of the tetrahydropyrimidin-2-one core have been identified as potent inhibitors of a diverse range of enzymes critical to various disease pathologies. ontosight.aitandfonline.comontosight.ai These compounds have shown inhibitory activity against targets implicated in infectious diseases, metabolic disorders, and cancer.

The tetrahydropyrimidine (B8763341) scaffold has been successfully targeted against several key enzymes. In the realm of infectious diseases, these derivatives have been investigated as inhibitors of HIV-1 protease, an enzyme essential for viral replication, and thymidylate kinase from Mycobacterium tuberculosis (MTB), which is vital for bacterial DNA synthesis. nih.govacs.orgresearchgate.net

For non-communicable diseases, identified targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative disorders like Alzheimer's disease. tandfonline.com Additionally, human carbonic anhydrase (hCA) isoforms I and II, which play roles in various physiological processes and are targets for diuretics and anti-glaucoma agents, are effectively inhibited by these compounds. tandfonline.com In cancer therapy, research has focused on the inhibition of receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor growth and angiogenesis. nih.gov The coagulation enzyme Factor Xa (FXa) has also been identified as a target, highlighting the potential of these derivatives in developing new anticoagulants. acs.org

Table 1: Enzyme Inhibition by 4-Methyl-1,3-diazinan-2-one (Tetrahydropyrimidine) Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Value (Kᵢ / IC₅₀) | Reference |

|---|---|---|---|

| 1-(4-(4-Methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone | hCA II | Kᵢ: 30.63 nM | tandfonline.com |

| 1-(4-(2-Hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone | hCA I | Kᵢ: 47.40 nM | tandfonline.com |

| Tetrahydropyrimidinethione Derivatives (General) | AChE | Kᵢ: 6.11–16.13 nM | tandfonline.com |

| Tetrahydropyrimidinethione Derivatives (General) | BChE | Kᵢ: 6.76–15.68 nM | tandfonline.com |

| Derivative 15 (An Isopropyl Ester) | EGFR | IC₅₀: 84 nM | nih.gov |

| Derivative 15 (An Isopropyl Ester) | VEGFR-2 | IC₅₀: 3.50 nM | nih.gov |

| TAK-442 | Factor Xa | Potent and Selective | acs.org |

| Pyrimidinone 1a (trifluoromethyl substituted) | MTB Thymidylate Kinase | Moderate Activity | nih.gov |

Evaluation of Antimicrobial Properties

The tetrahydropyrimidine framework is a cornerstone in the development of novel antimicrobial agents, with derivatives showing activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. tandfonline.comnih.govbrieflands.com The incorporation of various substituents onto the core ring system allows for the modulation of antimicrobial potency and spectrum.

Research has demonstrated that sulphanilamide-condensed 1,2,3,4-tetrahydropyrimidines exhibit significant activity against Bacillus subtilis and Escherichia coli. tandfonline.com Ferrocene-containing tetrahydropyrimidin-2(1H)-ones have also been evaluated, showing moderate antimicrobial effects, with a more pronounced impact on Candida albicans and Gram-negative bacteria compared to Gram-positive strains. researchgate.net Furthermore, certain tetrahydropyrimidine derivatives have been identified with promising activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. nih.govgoogle.com For instance, pyrimidinethione 2a showed activity against the H37Rv and MDR strains of MTB at concentrations of 32 and 128 µg/mL, respectively. nih.gov

Table 2: Antimicrobial Activity of this compound (Tetrahydropyrimidine) Derivatives

| Compound/Derivative | Target Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 7p (sulphanilamide condensed) | B. subtilis | 11.4 µM | tandfonline.com |

| Compound 7p (sulphanilamide condensed) | E. coli | 12.1 µM | tandfonline.com |

| Acetyl-substituted pyrimidinones (B12756618) (49c, 49f ) | E. coli, P. aeruginosa, K. pneumonia | 6.25 µg/mL | nih.gov |

| Compound 7f (nitro substituted) | S. aureus, E. coli, K. pneumoniae, etc. | More active than Ciprofloxacin | nih.gov |

| Compound 7g (fluoro substituted) | S. aureus, E. coli, K. pneumoniae, etc. | More active than Ciprofloxacin | nih.gov |

| Pyrimidinethione 2a | M. tuberculosis H37Rv | 32 µg/mL | nih.gov |

| Pyrimidinethione 2a | MDR M. tuberculosis | 128 µg/mL | nih.gov |

| Compound 4e (m-bromophenyl substituted) | Four bacterial strains | High activity | mui.ac.irnih.gov |

Investigation of Anticancer Potential

The 1,2,3,4-tetrahydropyrimidine scaffold is a recognized pharmacophore in oncology research, with numerous derivatives exhibiting significant cytotoxic effects against a variety of human cancer cell lines. mui.ac.irnih.govresearchgate.net These compounds have been tested against cell lines for leukemia (K-562), breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer, among others. tandfonline.comsemanticscholar.orgnih.gov

The anticancer mechanism of these derivatives can be multifaceted. Some compounds function by inhibiting critical enzymes like EGFR and VEGFR-2, which disrupts cell proliferation and angiogenesis. nih.gov Others have been shown to induce cancer cell death by triggering apoptosis and promoting cell cycle arrest. nih.govrsc.org A unique mechanism was observed for "chromopynones," hybrid molecules containing a tetrahydropyrimidinone fragment, which inhibit glucose transporters GLUT-1 and -3, thereby suppressing cancer cell growth by limiting glucose uptake. mpg.de Recent studies on chlorine-containing tetrahydropyrimidines revealed that potent derivatives selectively targeting K562 leukemia cells work by modulating matrix metalloproteinases (MMP2, MMP9) and vascular endothelial growth factor A (VEGFA). nih.gov

Table 3: Anticancer Activity of this compound (Tetrahydropyrimidine) Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

|---|---|---|---|

| Compound 4a (chlorine-containing) | K562 (Leukemia) | IC₅₀: 1.76 µM | nih.gov |

| Compound 4b (chlorine-containing) | K562 (Leukemia) | IC₅₀: 1.66 µM | nih.gov |

| Compound 4e (m-bromophenyl) | HeLa, MCF-7 | Highest cytotoxic activity in series | mui.ac.ir |

| Compound 4k (m-bromophenyl) | HeLa, MCF-7 | Highest cytotoxic activity in series | mui.ac.ir |

| Compound 4s | MCF-7 (Breast) | GI₅₀: <10.0 | semanticscholar.org |

| Derivative 12 | Various (e.g., A-549 Lung) | GI₅₀: 37 nM | nih.gov |

| Derivative 15 | Various (e.g., A-549 Lung) | GI₅₀: 35 nM | nih.gov |

| Compound 4f | Liver, Breast, Lung, Glioblastoma | Most potent in series | rsc.orgrsc.org |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of this compound derivatives is heavily influenced by the nature and position of substituents on the core ring and its appendages. SAR studies have provided critical insights for optimizing the potency and selectivity of these compounds.

Substitution at C-2: The atom at the C-2 position is a key determinant of activity. For cytotoxicity, 2-oxo derivatives have been found to be generally more reactive and potent than their 2-thioxo (thiourea) counterparts. nih.gov Conversely, for carbonic anhydrase inhibition, 2-thioxo derivatives have demonstrated high efficacy. tandfonline.com

Substitution for Anti-TB Activity: For antitubercular activity against M. tuberculosis, the presence of a trifluoromethyl group on the C-4 phenyl ring was found to be essential for retaining inhibitory activity. nih.gov

Properties for HIV-1 Protease Inhibition: For inhibiting the HIV-1 protease, SAR studies have revealed that molecular hydrophobicity and the ability to form hydrogen bonds with the target enzyme are the two most critical factors for potent activity. researchgate.net

Pharmacological Mechanism Elucidation

The pharmacological actions of this compound derivatives are directly linked to their interaction with specific molecular targets.

Enzyme Inhibition: For derivatives acting as enzyme inhibitors, the primary mechanism is the modulation of the catalytic activity of their target enzyme. This includes the inhibition of HIV-1 protease, which is necessary for the lifecycle of the virus, and Factor Xa, which is a key component of the coagulation cascade. acs.orgacs.org In the context of tuberculosis, the inhibition of thymidylate kinase disrupts the pyrimidine (B1678525) salvage pathway, which is essential for DNA synthesis and bacterial survival. nih.govresearchgate.net

Anticancer Mechanisms: The anticancer effects are often multifactorial. The inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 by certain derivatives blocks the signaling pathways that drive cancer cell proliferation and angiogenesis. nih.gov Other derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from dividing. nih.govrsc.org A distinct mechanism involves the inhibition of glucose transporters (GLUTs), which starves cancer cells of the energy needed for their rapid growth. mpg.de Furthermore, some compounds exert their anticancer effects by downregulating the expression of matrix metalloproteinases and specific onco-miRNAs, which are involved in tumor invasion and metastasis. nih.gov

Antimicrobial Mechanisms: While the exact mechanisms for all antimicrobial derivatives are not fully elucidated, they are often designed to target essential bacterial processes. For example, compounds targeting thymidylate kinase in MTB directly interfere with DNA replication. nih.gov The structural similarity of the pyrimidine core to nucleobases suggests that interference with nucleic acid or protein synthesis is a likely mechanism of action. amazonaws.com

Conformational Analysis and Spectroscopic Characterization of 4 Methyl 1,3 Diazinan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. auremn.org.br For 4-Methyl-1,3-diazinan-2-one, both ¹H and ¹³C NMR are employed to assign the chemical environment of each proton and carbon atom.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of the signals provide information about the connectivity and spatial arrangement of the hydrogen atoms. libretexts.orgox.ac.uk The methyl group protons typically appear as a doublet, due to coupling with the adjacent methine proton. The protons on the diazine ring exhibit complex splitting patterns resulting from both geminal and vicinal couplings. The chemical shifts are influenced by the presence of the electron-withdrawing carbonyl group and the nitrogen atoms.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. libretexts.orguchile.cl The carbonyl carbon is readily identified by its characteristic downfield chemical shift. The carbon atoms of the diazine ring and the methyl group resonate at specific frequencies that are indicative of their local electronic environment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. ox.ac.uk

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| C2 (C=O) | - | ~155-165 | - |

| N1-H | ~6.0-7.5 | - | Broad Singlet |

| N3-H | ~6.0-7.5 | - | Broad Singlet |

| C4 | ~3.5-4.5 | ~45-55 | Multiplet |

| C5 | ~1.5-2.5 | ~25-35 | Multiplet |

| C6 | ~3.0-4.0 | ~40-50 | Multiplet |

| 4-CH₃ | ~1.0-1.5 | ~15-25 | Doublet |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) in Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. ksu.edu.saedinst.com These techniques are complementary and provide a detailed fingerprint of the molecule's vibrational modes. edinst.com

The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the cyclic urea (B33335) (amide) group. pressbooks.pub The N-H stretching vibrations of the two secondary amine groups typically appear as one or two bands in the range of 3200-3400 cm⁻¹. pressbooks.pub The C-H stretching vibrations of the methyl and methylene groups are observed around 2850-3000 cm⁻¹. researchgate.net The "fingerprint region" below 1500 cm⁻¹ contains a complex pattern of bands arising from C-N stretching, C-C stretching, and various bending vibrations, which are unique to the molecule. libretexts.org

Raman spectroscopy also provides valuable information. While the polar C=O and N-H bonds give strong signals in the IR spectrum, the less polar C-C and C-H bonds often produce strong signals in the Raman spectrum. spectroscopyonline.com The symmetric vibrations of the ring structure can also be more prominent in the Raman spectrum. libretexts.org

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3200-3400 (broad) | 3200-3400 (weak) |

| C-H (sp³) | Stretching | 2850-3000 | 2850-3000 (strong) |

| C=O (Amide) | Stretching | 1650-1700 (strong, sharp) | 1650-1700 (medium) |

| C-N | Stretching | 1200-1350 | Variable |

| CH₃ | Bending | ~1375 and ~1450 | ~1375 and ~1450 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. msu.edu

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. The presence of two nitrogen atoms in the molecule dictates that the molecular ion will have an even mass-to-charge ratio (m/z), according to the nitrogen rule. msu.edu

The fragmentation of this compound upon electron ionization would likely proceed through several pathways. Cleavage of the bond alpha to the carbonyl group is a common fragmentation route for cyclic amides. Loss of the methyl group (CH₃) would result in a fragment ion with a mass of M-15. Another likely fragmentation is the cleavage of the diazine ring, which can lead to various smaller charged fragments. The relative abundance of these fragment ions provides a characteristic "fingerprint" that can be used to identify the compound. msu.eduyoutube.com

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Proposed Structure | Predicted m/z |

| [M]⁺ | C₅H₁₀N₂O⁺ | 114 |

| [M-CH₃]⁺ | C₄H₇N₂O⁺ | 99 |

| [M-C₂H₅]⁺ | C₃H₅N₂O⁺ | 85 |

| [C₃H₇N]⁺ | Aziridine or other isomer | 57 |

| [C₂H₄N₂O]⁺ | Urea fragment | 72 |

X-ray Crystallography for Solid-State Structural Elucidation

For this compound, a single-crystal X-ray diffraction study would reveal the exact geometry of the six-membered diazine ring. It would confirm the substitution pattern and provide precise measurements of all intramolecular distances and angles.

The six-membered 1,3-diazinan-2-one ring is not planar and can adopt various conformations, such as chair, boat, or twist-boat, to minimize steric and torsional strain. saskoer.ca The preferred conformation is determined by the interplay of angle strain, torsional strain, and steric interactions between substituents.

The analysis of intramolecular torsion angles obtained from X-ray crystallography is crucial for defining the ring's conformation. The puckering parameters of the ring can be calculated to quantitatively describe its shape. nih.gov The orientation of the methyl group (axial or equatorial) in the solid state would also be determined, which is a key aspect of its conformational analysis.

The way molecules of this compound are arranged in the crystal lattice is determined by intermolecular forces. nih.gov The presence of N-H groups (hydrogen bond donors) and the carbonyl oxygen (a hydrogen bond acceptor) strongly suggests that hydrogen bonding plays a significant role in the crystal packing. mdpi.com

Computational Chemistry and in Silico Modeling of 4 Methyl 1,3 Diazinan 2 One Systems

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scielo.org.boarxiv.org It has become a dominant tool in chemistry and physics for calculating the electronic properties of molecules. scielo.org.boornl.gov Quantum chemistry, in a broader sense, involves solving the Schrödinger equation to determine the electronic properties of a system based on its three-dimensional structure, total charge, and spin multiplicity. github.io These calculations provide valuable information about the fundamental nature of a molecule, such as its geometry, energy levels, and the distribution of electrons. github.ioaun.edu.eg

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule, which describes the arrangement and energies of its electrons, is fundamental to its chemical behavior. ornl.gov DFT calculations can elucidate key aspects of the electronic structure of 4-Methyl-1,3-diazinan-2-one. Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO and LUMO are the frontier molecular orbitals (FMOs) and are crucial in defining a compound's reactivity. aun.edu.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Reactivity descriptors, which are derived from the electronic structure, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity, chemical hardness, and the electrophilicity index. Such quantum chemical computations can reveal the relative stability and electrophilic nature of a molecule. mdpi.com

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Hypothetical Data)

| Parameter | Value | Description |

| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | 1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Electronegativity (χ) | 2.85 | A measure of the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | 4.35 | Resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | 0.93 | A measure of the molecule's ability to act as an electrophile. |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. jscimedcentral.com This method is instrumental in drug discovery and design, as it helps to understand and predict the interactions between a potential drug candidate and its biological target. jscimedcentral.comnih.gov The primary objective of molecular docking is to find the binding mode of a ligand in the active site of a protein and to estimate the binding affinity, often expressed as a docking score or binding energy. jscimedcentral.comfip.org

In the context of this compound, molecular docking simulations could be employed to investigate its potential to interact with various protein targets. The process involves preparing the three-dimensional structures of both the ligand and the protein and then using a docking algorithm to sample a wide range of possible binding poses. A scoring function is then used to rank the poses based on their predicted binding affinity. jscimedcentral.com Key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are identified and analyzed. mdpi.com For instance, studies have shown that hydrogen bonding is a significant indicator of strong protein-ligand interactions and often leads to high binding affinity. mdpi.com

Table 2: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Kinase (PDB: XXXX) | -6.8 | TYR85, LYS23, ASP145 |

| Example Protease (PDB: YYYY) | -7.2 | HIS41, CYS145, GLU166 |

| Example GPCR (PDB: ZZZZ) | -5.9 | PHE112, TRP256, ASN98 |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, including conformational changes, flexibility, and interactions with the surrounding environment. youtube.comosti.gov This technique is particularly valuable for understanding how a molecule like this compound behaves in a biological context, such as in solution or when bound to a protein.

Conformational sampling is a key application of MD simulations, where the goal is to explore the different three-dimensional arrangements (conformations) that a molecule can adopt. nih.gov For a flexible molecule like this compound, which contains a non-aromatic ring and a methyl group, multiple low-energy conformations may exist. MD simulations can reveal the relative populations of these conformers and the energy barriers between them. The simulation protocol typically involves an initial energy minimization of the system, followed by a period of heating and equilibration at a desired temperature and pressure, and finally, a production run from which the trajectory data is analyzed. osti.gov Analysis of the MD trajectory can provide insights into the molecule's flexibility, the stability of specific conformations, and the time scales of conformational transitions.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtaylorfrancis.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.com These models are widely used in drug discovery to predict the activity of new, unsynthesized compounds, to optimize lead compounds, and to understand the molecular features that are important for a particular biological effect. nih.govnih.gov

To develop a QSAR model, a dataset of compounds with known biological activities is required. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature and are designed to capture different aspects of the molecular structure. mdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govtaylorfrancis.com

For this compound, a QSAR study would typically involve a series of its derivatives with varying substituents. The goal would be to develop a model that can predict a specific biological activity, such as enzyme inhibition or receptor binding affinity. The resulting QSAR equation would highlight the structural features that positively or negatively influence the activity, providing valuable guidance for the design of more potent analogs. A robust QSAR model is characterized by good statistical parameters, including a high correlation coefficient (R²) and predictive ability, which is assessed through internal and external validation techniques. nih.govfrontiersin.org

Advanced Analytical Methodologies for 4 Methyl 1,3 Diazinan 2 One Analysis

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and polar compounds like 4-Methyl-1,3-diazinan-2-one. The development of a robust HPLC method is critical for achieving reliable separation and quantification.

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for this type of analyte. In RP-HPLC, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a C18 column is often suitable, providing a good balance of retention and resolution. nih.gov

The mobile phase composition is a key parameter to optimize. A mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically employed. nih.govresearchgate.net A gradient elution, where the proportion of the organic modifier is increased over time, can be effective for separating the target compound from matrix interferences and for achieving better peak shapes. mdpi.com The pH of the mobile phase can also influence the retention time and peak symmetry, especially for compounds with ionizable groups.

Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector. researchgate.net The wavelength for detection should be optimized to the absorbance maximum of this compound to ensure maximum sensitivity. Method validation according to international guidelines is essential to demonstrate the method's linearity, accuracy, precision, and stability-indicating nature. nih.govnih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Cyclic Urea (B33335) Compounds

| Parameter | Specification | Purpose |

| Chromatograph | HPLC System with UV/DAD Detector | Standard instrumentation for liquid chromatography analysis. |

| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent | Provides hydrophobic interaction for retaining the polar analyte. nih.gov |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., phosphate (B84403) buffer) | Polar mobile phase for elution in reverse-phase mode. The ratio can be adjusted for optimal retention. researchgate.net |

| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for complex samples to improve resolution and reduce analysis time. mdpi.com |

| Flow Rate | 0.8 - 1.0 mL/min | A typical flow rate to ensure good separation efficiency and reasonable run times. researchgate.net |

| Column Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times. nih.gov |

| Detection Wavelength | Optimized UV Wavelength (e.g., 210-240 nm) | Selected based on the analyte's UV absorbance spectrum for maximum sensitivity. researchgate.net |

| Injection Volume | 10 - 20 µL | Standard volume for injecting the prepared sample. |

Hyphenated Techniques (LC-MS, GC-MS) for Comprehensive Analysis

For unequivocal identification and highly sensitive quantification, chromatographic techniques are often coupled with mass spectrometry (MS). These "hyphenated" techniques, such as LC-MS and GC-MS, are considered the gold standard for comprehensive chemical analysis. science.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly well-suited for analyzing this compound without the need for derivatization. An electrospray ionization (ESI) source is typically used to generate ions from the eluting analyte before they enter the mass analyzer. Tandem mass spectrometry (LC-MS/MS) offers even greater specificity and sensitivity by selecting a specific parent ion and monitoring its characteristic fragment ions, a technique known as Multiple Reaction Monitoring (MRM). rrpharmacology.ru This approach is highly effective for quantifying trace levels of the compound in complex biological or environmental matrices. rrpharmacology.runih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph to a mass spectrometer. Following the necessary derivatization step, GC-MS provides excellent separation and definitive structural confirmation based on the mass spectrum of the derivatized analyte. google.comnih.gov The resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. GC-MS is a robust and widely used method for the analysis of a broad range of compounds, including illicit drugs and their metabolites, where isomers can be successfully separated and identified. nih.gov

Table 3: Comparison of Hyphenated Analytical Techniques

| Technique | Derivatization Requirement | Selectivity & Sensitivity | Primary Application for this compound |

| LC-MS/MS | Not typically required | Very High | Quantification of the native compound in complex matrices like plasma or urine. rrpharmacology.runih.gov |

| GC-MS | Required | High | Confirmatory analysis and quantification after conversion to a volatile derivative. nih.govnih.gov |

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical step that precedes any chromatographic analysis, particularly when dealing with complex matrices or trace concentrations of the analyte. The primary goals are to remove interfering substances, concentrate the analyte, and present it in a solvent compatible with the analytical instrument.

Liquid-Liquid Extraction (LLE) is a classic method involving the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is crucial and is based on the analyte's solubility and polarity. While effective, LLE can be labor-intensive and consume significant volumes of organic solvents. researchgate.net

Solid-Phase Extraction (SPE) is a more modern and efficient alternative to LLE. nih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. nih.gov For a polar compound like this compound, a hydrophilic-lipophilic balanced (HLB) sorbent can be effective for extraction from aqueous samples. SPE offers high recovery rates, reduces solvent consumption, and can be easily automated. nih.gov

Enrichment is the process of increasing the concentration of the analyte relative to the bulk of the sample matrix. Both LLE and SPE are effective enrichment techniques. For instance, a large volume of a water sample can be passed through an SPE cartridge, and the analyte can then be eluted into a final volume of just a few milliliters or less, achieving a significant concentration factor. This enrichment is vital for detecting and quantifying substances present at very low levels, such as in environmental monitoring. iaea.org

Table 4: Overview of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Simple, widely applicable. | Large solvent volume, can be difficult to automate. researchgate.net |

| Solid-Phase Extraction (SPE) | Analyte adsorption onto a solid sorbent followed by selective elution. | High recovery, high enrichment factor, low solvent use, easily automated. nih.gov | Higher initial cost for cartridges. |

Applications and Future Perspectives of 4 Methyl 1,3 Diazinan 2 One in Chemical Sciences

Integration into Supramolecular Chemistry and Materials Science

The inherent structural features of 4-Methyl-1,3-diazinan-2-one, specifically its cyclic urea (B33335) core, make it a compelling candidate for applications in supramolecular chemistry and materials science. The presence of hydrogen bond donors and acceptors facilitates the formation of well-defined, non-covalent interactions, which are the cornerstone of supramolecular assembly.

Research into related cyclic ureas has provided a foundational understanding of their potential. For instance, the formation of a cyclic six-membered urea, the core of 1,3-diazinan-2-one, has been identified as a key step in the exo-functionalization of supramolecular entities. mdpi.comresearchgate.net This suggests that this compound could be similarly employed to modify and functionalize larger molecular cages and macrocycles, thereby tuning their physical and chemical properties. researchgate.net

Table 1: Potential Supramolecular and Materials Science Applications

| Application Area | Potential Role of this compound |

|---|---|

| Supramolecular Assembly | Building block for hydrogen-bonded networks and self-assembled structures. |

| Functionalization of Macrocycles | Modifying agent to introduce specific functionalities onto larger host molecules. |

| Coordination Polymers and MOFs | As a ligand to direct the structure and properties of metal-organic materials. |

Role in Drug Discovery and Development Pipelines

The scaffold of 1,3-diazinan-2-one is a recurring motif in molecules designed for biological activity, hinting at the potential of this compound in drug discovery and development. nih.govnih.gov While direct pharmacological data on this specific compound is not extensively documented, the broader class of molecules containing this core structure has shown promise in various therapeutic areas.

Derivatives of diazinan-2-one have been investigated for their potential as enzyme inhibitors. For example, compounds incorporating a trioxo-diazinan ring have been designed as potential inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), which is a target in the treatment of type 2 diabetes. The structural features of this compound, including its polarity and hydrogen bonding capabilities, could allow it to interact with the active sites of biological targets.

The exploration of related heterocyclic compounds further underscores the potential of this molecular framework. For instance, 4-Methyl-1,3-dihydro-benzo[b] iucr.orgbldpharm.comdiazepin-2-one is recognized as a biochemical for proteomics research. scbt.com The development of synthetic routes to various substituted diazinan-2-one derivatives, such as 1-[(4-Methylphenyl)methyl]-1,3-diazinan-2-one and 1-(4-Aminophenyl)-3-methyl-1,3-diazinan-2-one, indicates an active interest in this chemical space for creating libraries of compounds for biological screening. bldpharm.combiosynth.com

Table 2: Research Findings on Related Diazinan-2-one Derivatives

| Compound | Area of Investigation | Potential Significance |

|---|---|---|

| 2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile | Medicinal Chemistry | Design of enzyme inhibitors (e.g., for DPP-4). |

| 4-Methyl-1,3-dihydro-benzo[b] iucr.orgbldpharm.comdiazepin-2-one | Proteomics Research | Tool compound for studying proteins. scbt.com |

Emerging Applications in Organic Synthesis and Catalysis

In the realm of organic synthesis, cyclic ureas have carved out a niche as versatile and effective polar aprotic solvents. A prominent example is 1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-2-one (DMPU), a close structural relative of this compound. DMPU is often used as a less carcinogenic replacement for hexamethylphosphoramide (B148902) (HMPA). nih.gov Its ability to dissolve a wide range of organic and inorganic compounds makes it a valuable medium for various chemical transformations.

Given the structural similarity, this compound could potentially serve a similar role as a polar aprotic solvent in organic reactions. Its physical properties, such as its boiling point and dipole moment, would dictate its suitability for specific applications.

Beyond its use as a solvent, the diazinan-2-one core can be a precursor or a key intermediate in the synthesis of more complex molecules. The development of one-pot synthesis methods for related heterocyclic systems, such as methyl 1-aryl-1H-1,2,4-triazole-3-carboxylates, highlights the synthetic utility of such building blocks. researchgate.net The reactivity of the N-H bonds and the carbonyl group in this compound could be exploited in various synthetic transformations.

Furthermore, the field of catalysis offers potential avenues for the application of this compound. While direct catalytic applications of this specific compound are yet to be extensively explored, related structures have been used in catalytic systems. For instance, the synthesis of the insecticide Diazinon has been achieved using catalysis under microwave conditions, involving a pyrimidine (B1678525) derivative. researchgate.net This points to the possibility of employing diazinan-2-one derivatives as ligands or components of catalytic systems in the future.

Q & A

Q. What are the common synthetic routes for 4-Methyl-1,3-diazinan-2-one, and how are reaction conditions optimized?

The synthesis typically involves alkylation or cyclization reactions using precursors like substituted amines and carbonyl compounds. Key parameters include temperature (often 60–100°C), pH control (neutral to slightly basic), and reaction time (12–24 hrs). For example, methyl group introduction may require nucleophilic substitution under anhydrous conditions. Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity (e.g., DMF or THF). Post-synthesis, purification is achieved via column chromatography or recrystallization, followed by characterization using -NMR and HPLC to confirm purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : - and -NMR identify methyl groups and the diazinanone ring. For example, the methyl proton signal appears at δ ~2.3–2.5 ppm, while the carbonyl carbon resonates at ~170 ppm .

- X-ray Crystallography : SHELXL-based refinement (e.g., using MoKα radiation, λ = 0.71073 Å) resolves the chair conformation of the diazinane ring and methyl substitution geometry. Data collection at low temperatures (100–113 K) minimizes thermal motion artifacts, with R-factors < 0.05 indicating high precision .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., hydrogen atom placement) be addressed for this compound?

Hydrogen atoms are located via difference Fourier maps and refined isotropically or using riding models. For disordered methyl groups, constraints (e.g., AFIX commands in SHELXL) stabilize refinement. High-resolution data (<1.0 Å) improve electron density maps, while twinned crystals require dual-space methods (SHELXD) for structure solution. Displacement parameters (ADPs) are analyzed using TLS models to account for anisotropic motion .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected coupling patterns in NMR)?

Discrepancies between experimental and predicted spectra may arise from dynamic processes (e.g., ring puckering). Solutions include:

- Variable-temperature NMR to probe conformational exchange (e.g., coalescence temperatures).

- DFT calculations (B3LYP/6-311+G(d,p)) to simulate spectra and compare with experimental data.

- Complementary techniques like IR spectroscopy (to confirm carbonyl stretches at ~1680 cm) or mass spectrometry (ESI-MS for molecular ion validation) .

Q. How does the methyl group in this compound influence its stability under acidic/basic conditions?

The methyl group stabilizes the diazinanone ring via steric hindrance, reducing hydrolysis rates. Kinetic studies under varying pH (e.g., 1 M HCl or NaOH) show degradation follows first-order kinetics, with half-lives >24 hrs at pH 7–8. Stability is assessed via HPLC tracking of parent compound depletion. For reactive conditions (e.g., nucleophilic substitution), inert atmospheres (N) and aprotic solvents (e.g., acetonitrile) prevent side reactions .

Methodological Considerations

Q. What computational methods are suitable for modeling this compound’s electronic properties?

Density Functional Theory (DFT) with B3LYP/def2-TZVP basis sets predicts frontier molecular orbitals (HOMO-LUMO gaps ~5 eV) and electrostatic potential surfaces. Molecular dynamics (MD) simulations (AMBER force field) model solvent interactions, revealing preferential solvation in polar aprotic solvents. These insights guide reactivity predictions in drug design or catalysis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.